REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][N:11]2C(=O)C3=CC=CC=C3C2=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.NN.O>C(O)C>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][NH2:11])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
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Name
|
N-(5-pyrrolidin-1-ylpentyl)phthalimide
|
Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CCCCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.54 mL
|
Type
|
reactant
|
Smiles
|
NN.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CCCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |